Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's full systematic name reflects its structural composition, where the parent piperidine ring system is substituted at the 4-position with a piperidin-4-ylmethyl group, and the nitrogen atom bears a tert-butoxycarbonyl protecting group. Alternative nomenclature includes 4-piperidin-4-ylmethyl-piperidine-1-carboxylic acid tert-butyl ester, which emphasizes the carboxylic acid derivative nature of the molecule.
The molecular formula C₁₆H₃₀N₂O₂ indicates a compound with sixteen carbon atoms, thirty hydrogen atoms, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 282.42 grams per mole. This formula reveals the presence of two nitrogen-containing heterocyclic rings connected through a methylene bridge, with the tert-butyl carbamate functionality providing both protection and structural stability. The Chemical Abstracts Service registry number 879883-54-2 serves as the unique identifier for this specific compound in chemical databases worldwide.
Structural identifiers including the International Chemical Identifier string InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-10-6-14(7-11-18)12-13-4-8-17-9-5-13/h13-14,17H,4-12H2,1-3H3 and the simplified molecular-input line-entry system notation CC(C)(C)OC(=O)N1CCC(CC1)CC2CCNCC2 provide computational representations of the molecular structure. These standardized formats enable precise communication of structural information across different chemical databases and computational platforms.
The European Community number 881-533-3 further identifies this compound within regulatory frameworks. Multiple synonyms exist in chemical literature, including 1-Boc-4-(4-piperidinylmethyl)piperidine and tert-butyl 4-[(piperidin-4-yl)methyl]piperidine-1-carboxylate, reflecting different naming conventions used across various research contexts. The diversity of nomenclature highlights the compound's significance across multiple chemical disciplines and research applications.
Properties
IUPAC Name |
tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-10-6-14(7-11-18)12-13-4-8-17-9-5-13/h13-14,17H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKOSNRSLHVFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879883-54-2 | |
| Record name | 4-Piperidin-4-ylmethyl-piperidine-1-carboxylic acid t-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination Approach
One common and practical method for synthesizing tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate involves a reductive amination reaction:
- Starting materials : Piperidine and tert-butyl 4-formylpiperidine-1-carboxylate.
- Reaction : Condensation of piperidine with the aldehyde (tert-butyl 4-formylpiperidine-1-carboxylate) to form an imine intermediate.
- Reduction : Subsequent reduction of the imine using sodium borohydride (NaBH4) to yield the target compound.
Alternatively, methyl 4-chloro-3-oxobutanoate can be used as a starting material, followed by similar reductive steps with sodium borohydride to afford the product.
This method is favored for its straightforwardness and relatively mild reaction conditions.
Carbamate Protection and Functional Group Transformations
Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is a key step in many synthetic routes to ensure selective reactions at other sites:
- Boc Protection : Reaction of 4-(2-bromophenyl)piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate or potassium carbonate or a sterically hindered organic amine (e.g., diisopropylethylamine) in solvents like tetrahydrofuran (THF) or THF/water mixtures.
- Reaction Conditions : Typically carried out at 10–30 °C for 1 to 6 hours until completion.
- Isolation : Product isolation by filtration, chromatography, or recrystallization.
This Boc-protected intermediate can then undergo further transformations, such as lithiation and carboxylation, to introduce additional functional groups or to prepare related derivatives.
Nucleophilic Substitution and Coupling Reactions
In advanced synthetic schemes, nucleophilic substitution reactions on Boc-protected piperidine derivatives are employed:
- For example, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate can be subjected to nucleophilic substitution with heterocycles (e.g., benzimidazole) in the presence of potassium carbonate in DMF at elevated temperatures (~100 °C).
- Subsequent deprotection and coupling with activated esters allow for the synthesis of more complex compounds bearing the piperidine core.
Photocatalytic Coupling for Scale-Up Synthesis
A recent method involves photocatalytic coupling to synthesize piperidine derivatives on a larger scale:
- Catalysts : Copper(II) triflate (Cu(OTf)2) with a ligand (e.g., L1).
- Base : 1,1,3,3-Tetramethylguanidine (TMG).
- Substrates : N-Arylacrylamides and tert-butyl 4-iodopiperidine-1-carboxylate.
- Conditions : Irradiation with 410 nm LEDs at room temperature for 24 hours.
- Yield : Approximately 80% yield after purification by silica gel chromatography.
This method demonstrates the feasibility of efficient, scalable synthesis with good yield and purity.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The reductive amination method is widely used due to its simplicity and the availability of starting materials. Sodium borohydride is an effective reducing agent for imine intermediates in this context.
- Boc protection is crucial to prevent undesired side reactions on the nitrogen atom during multi-step syntheses. The choice of base and solvent can influence the reaction rate and purity.
- Nucleophilic substitution reactions on activated piperidine derivatives allow for the introduction of diverse functional groups, expanding the chemical space for medicinal chemistry applications.
- Photocatalytic methods using copper catalysts and visible light provide a modern, green chemistry approach to scale up synthesis with good yields and mild conditions.
- Isolation and purification techniques such as chromatography and recrystallization are standard for obtaining high-purity products suitable for further use.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce fully saturated piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study the interactions of piperidine derivatives with biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the development of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active piperidine derivative upon metabolic activation. The molecular targets and pathways involved would vary based on the specific bioactive compound it is used to synthesize.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a) Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)
- Structure : A linear 4-methylpentyl chain replaces the piperidinylmethyl group.
- Synthesis : Prepared via acylation of 4-(4-methylpentyl)piperidine with di-tert-butyl carbonate in dioxane/water, yielding 86% product .
- Key Data : Confirmed by $ ^1 \text{H NMR} $ (δ 1.40–1.25 ppm for Boc methyl groups) and HRMS.
b) Tert-butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate
- Structure: Features a thioether-linked 4-cyanopyridin-2-yl group.
- Synthesis : Likely involves nucleophilic substitution or thiol-ene chemistry.
- Key Data: The cyano group ($ \text{CN} $) increases electron-withdrawing effects, altering reactivity in cross-coupling reactions .
- Differentiation: The sulfur atom and cyano group may improve binding to metalloenzymes or enhance metabolic stability.
c) Tert-butyl 4-(N-(3-fluorophenyl)-2-phenoxyacetamido)piperidine-1-carboxylate (5b)
- Structure: Contains a fluorophenyl-phenoxyacetamido substituent.
- Synthesis: Formed via amide coupling using sodium hydride and phenoxyacetyl chloride .
- Key Data : $ ^1 \text{H NMR} $ shows aromatic protons (δ 6.7–7.2 ppm) and amide NH (δ 8.1 ppm).
d) Tert-butyl 4-(3-(azetidine-1-carbonyl)-6-phenylhexyl)piperidine-1-carboxylate (19)
- Structure : Includes an azetidine-carbonyl and phenylhexyl chain.
- Synthesis : Utilizes palladium-catalyzed cross-coupling, demonstrating versatility in introducing complex substituents .
Structure-Activity Relationships (SAR)
- Hydrophobicity : Aliphatic chains (e.g., 4-methylpentyl in 3b) increase LogP, favoring membrane permeability but risking off-target binding.
- Electronic Effects : Electron-withdrawing groups (e.g., $ \text{CN} $, $ \text{F} $) modulate pKa of the piperidine nitrogen, affecting protonation and target engagement.
Biological Activity
Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological contexts, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H30N2O2
- Molecular Weight : 282.42 g/mol
- CAS Number : 879883-54-2
- Purity : ≥98%
The compound features a piperidine core, which is significant in many pharmacological applications due to its ability to interact with various biological targets.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Protein Kinases : Compounds related to piperidine structures have been shown to inhibit specific protein kinases, which are critical in cancer progression and other diseases. The structure allows for selective binding to active sites on these enzymes, potentially blocking pathways involved in tumor growth and metastasis .
- Anticancer Activity : Research indicates that derivatives of piperidine can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, studies have highlighted the effectiveness of piperidine derivatives against melanoma and other cancer cell lines .
- Cholinesterase Inhibition : Some studies suggest that piperidine derivatives can act as cholinesterase inhibitors, which are important for treating neurodegenerative diseases like Alzheimer's .
Case Studies and Experimental Data
-
Anticancer Efficacy :
- A study investigating the efficacy of piperidine derivatives found that certain compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
- Another study reported that modifications to the piperidine structure enhanced its activity against specific cancer types by improving solubility and metabolic stability .
-
Structure-Activity Relationship (SAR) :
- A detailed SAR analysis revealed that the presence of specific functional groups on the piperidine ring significantly impacted the compound's potency against various targets. For example, the addition of an N-benzyl moiety was linked to improved inhibition properties against cholinesterase .
- The introduction of different heterocycles was also explored, with findings suggesting that certain configurations led to enhanced biological activity .
Data Tables
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves coupling piperidine derivatives with tert-butyl chloroformate under basic conditions. A common method includes:
- Step 1 : React 4-(piperidin-4-ylmethyl)piperidine with tert-butyl chloroformate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
- Step 2 : Use triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts .
- Step 3 : Purify via silica gel column chromatography (ethyl acetate/hexane gradient) to isolate the product .
Q. Critical Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher temperatures increase side reactions (e.g., Boc-group cleavage). |
| Solvent | THF > DCM | THF improves solubility of intermediates. |
| Base Equivalents | 1.2–1.5 eq | Excess base may degrade sensitive functional groups. |
Q. What analytical techniques are essential for characterizing this compound, and how are they validated?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm structure. Key signals include the tert-butyl group (~1.4 ppm, singlet) and piperidine protons (δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight ([M+H]⁺ expected at m/z 297.2) .
Validation : Cross-check with reference spectra from PubChem or in-house databases .
Q. What safety protocols are critical during handling, and how do they align with OSHA/NIOSH standards?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for aerosolized particles .
- Ventilation : Conduct reactions in a fume hood with >100 ft/min face velocity .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for piperidine derivatives like this compound?
- Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXL refinement is recommended for piperidine ring conformation analysis .
- Troubleshooting : If bond angles deviate >5° from literature, re-evaluate hydrogen atom placement using SHELXE’s riding model .
- Cross-Validation : Compare with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) .
Q. What strategies optimize this compound’s stability in biological assays, given its hydrolytic sensitivity?
- Storage : Store at –20°C in anhydrous DMSO (water content <0.01%) under argon .
- Buffers : Use pH 7.4 phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA) to prevent aggregation .
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify CYP450-mediated degradation hotspots .
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., GPCRs)?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to dopamine D2/D3 receptors (common piperidine targets). Focus on the piperidine nitrogen’s electrostatic interactions with Asp110³·³² .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic tert-butyl group, hydrogen-bonding piperidine N) .
Q. What methodologies address discrepancies between in vitro and in vivo efficacy data for this compound?
- Permeability Assays : Use Caco-2 monolayers to evaluate intestinal absorption (Papp <1×10⁻⁶ cm/s indicates poor bioavailability) .
- Metabolite Profiling : Identify major metabolites via LC-MS/MS after incubating with hepatocytes .
- PK/PD Modeling : Fit data to a two-compartment model using Phoenix WinNonlin to correlate plasma concentration with target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
